Methyl 2-benzamido-3-(dimethylamino)acrylate
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Overview
Description
Methyl 2-benzamido-3-(dimethylamino)acrylate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is known for its unique structure, which includes a benzamido group and a dimethylamino group attached to an acrylate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzamido-3-(dimethylamino)acrylate typically involves the reaction of benzoyl chloride with dimethylamine, followed by the addition of methyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Step 1: Benzoyl chloride reacts with dimethylamine to form N,N-dimethylbenzamide.
Step 2: The resulting N,N-dimethylbenzamide is then reacted with methyl acrylate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamido and dimethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-benzamido-3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The benzamido and dimethylamino groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamidoacrylate
- Methyl 2-benzoylamino-3-dimethylaminopropenoate
- 2-Propenoic acid, 2-(benzoylamino)-3-(dimethylamino)-, methyl ester
Uniqueness
Methyl 2-benzamido-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl (E)-2-benzamido-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9+ |
InChI Key |
FVLTUIYGIXNEOM-PKNBQFBNSA-N |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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